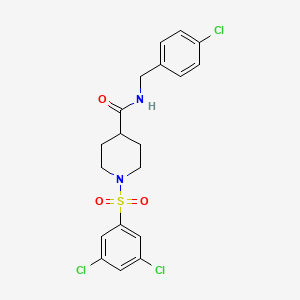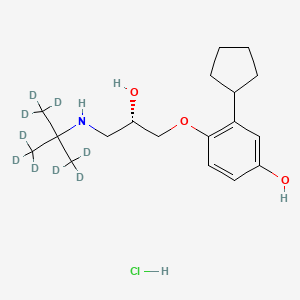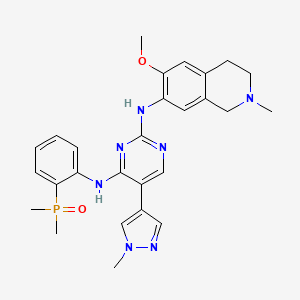
Hpk1-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 19 (Hpk1-IN-19) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase involved in the regulation of immune responses. HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in negatively regulating T-cell receptor and B-cell receptor signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-19 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. . The final step typically involves purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize impurities. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Hpk1-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
Hpk1-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HPK1 in various biochemical pathways.
Biology: Investigated for its effects on immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent in immuno-oncology to enhance anti-tumor immune responses.
Industry: Utilized in the development of novel immunotherapeutic strategies and drug discovery.
Mechanism of Action
Hpk1-IN-19 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition leads to the activation of T-cells and B-cells by preventing the phosphorylation of downstream signaling molecules such as SLP-76. The compound enhances the immune response against tumors by promoting T-cell activation and proliferation . The molecular targets and pathways involved include the T-cell receptor signaling pathway and the MAP4K family of kinases .
Comparison with Similar Compounds
Similar Compounds
BB3008: Another potent HPK1 inhibitor with similar immuno-oncology applications.
Compound K: A selective HPK1 inhibitor known for its efficacy in enhancing T-cell responses.
FB849: An HPK1 inhibitor investigated for its potential in treating gynecologic malignancies.
Uniqueness of Hpk1-IN-19
This compound stands out due to its high selectivity and potency in inhibiting HPK1. It has shown promising results in preclinical studies, demonstrating significant anti-tumor immune responses and minimal off-target effects . Its unique chemical structure and optimized pharmacokinetic properties make it a valuable candidate for further development in immuno-oncology .
Properties
Molecular Formula |
C27H32N7O2P |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
4-N-(2-dimethylphosphorylphenyl)-2-N-(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-(1-methylpyrazol-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H32N7O2P/c1-33-11-10-18-13-24(36-3)23(12-19(18)16-33)31-27-28-15-21(20-14-29-34(2)17-20)26(32-27)30-22-8-6-7-9-25(22)37(4,5)35/h6-9,12-15,17H,10-11,16H2,1-5H3,(H2,28,30,31,32) |
InChI Key |
AZENVIBXSMLBQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)C5=CN(N=C5)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


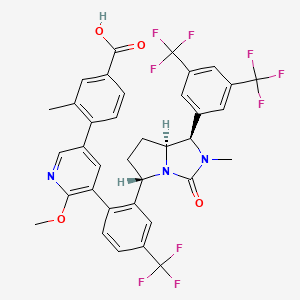

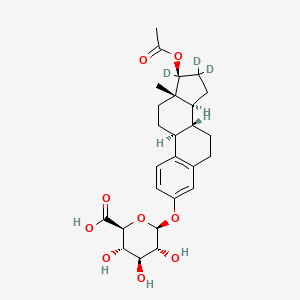
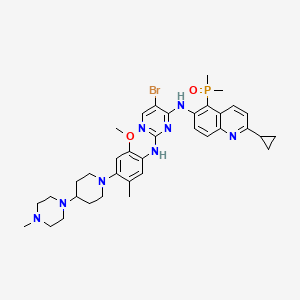

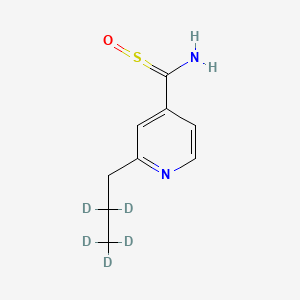

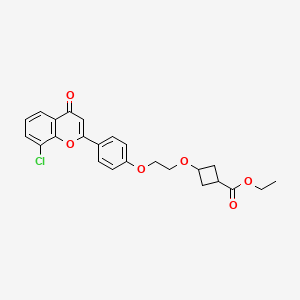


![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
